![molecular formula C18H19N5O2 B11155075 N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11155075.png)
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound with a unique structure that combines a dimethylamino group, a benzotriazinone moiety, and a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multiple steps. One common route starts with the preparation of 4-(dimethylamino)benzaldehyde, which is then subjected to a series of reactions to introduce the benzotriazinone and propanamide groups. Key steps may include:
Condensation Reactions: Combining 4-(dimethylamino)benzaldehyde with appropriate reagents to form intermediates.
Cyclization: Formation of the benzotriazinone ring through cyclization reactions.
Amidation: Introduction of the propanamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group.
2,4-Dibromo-3,6-dimethyl-phenylamine: A compound with similar aromatic substitution patterns.
Uniqueness
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to its combination of a dimethylamino group, a benzotriazinone ring, and a propanamide chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic compound with potential biological activity. Its structure incorporates a benzotriazine moiety, which has been associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.35 g/mol
The structure features a dimethylamino group attached to a phenyl ring and a benzotriazine derivative, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that benzotriazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 1.56 μg/mL |
Compound B | Escherichia coli | 2.00 μg/mL |
Compound C | Pseudomonas aeruginosa | 0.78 μg/mL |
These findings suggest that the compound may possess similar antimicrobial efficacy.
Anticancer Properties
Benzotriazine derivatives have also been studied for their anticancer potential. For example, several studies have identified that modifications to the benzotriazine core can enhance cytotoxicity against cancer cell lines. The mechanisms proposed include:
- Inhibition of DNA synthesis
- Induction of apoptosis
- Cell cycle arrest
In vitro studies have demonstrated that certain benzotriazine derivatives can reduce viability in human cancer cell lines by over 50% at concentrations as low as 10 μM.
The biological activity of this compound may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells.
- Enzyme Inhibition : It could inhibit key enzymes involved in cell proliferation and survival.
- Membrane Disruption : The compound might affect cellular membranes leading to increased permeability and eventual cell death.
Study 1: Antimicrobial Efficacy
A study published in the International Journal of Pharmaceutical Sciences and Research evaluated the antimicrobial activity of various benzotriazine derivatives including this compound against clinical isolates of bacteria. Results indicated significant antibacterial activity with MIC values comparable to standard antibiotics.
Study 2: Anticancer Activity
Another research article investigated the cytotoxic effects of benzotriazine derivatives on breast cancer cell lines. The study reported that certain derivatives induced apoptosis through caspase activation pathways, suggesting potential for therapeutic development in oncology.
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C18H19N5O2/c1-22(2)14-9-7-13(8-10-14)19-17(24)11-12-23-18(25)15-5-3-4-6-16(15)20-21-23/h3-10H,11-12H2,1-2H3,(H,19,24) |
InChI Key |
WQZSHQINUNJXIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.